molecular formula C13H9BrClNO3 B8240828 Methyl 2-(4-bromophenoxy)-6-chloroisonicotinate

Methyl 2-(4-bromophenoxy)-6-chloroisonicotinate

Cat. No.: B8240828
M. Wt: 342.57 g/mol
InChI Key: ZMCOTGFGLAHPQM-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromophenoxy)-6-chloroisonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a bromophenoxy group and a chloro group attached to an isonicotinic acid methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromophenoxy)-6-chloroisonicotinate typically involves the esterification of 2-(4-bromophenoxy)-6-chloroisonicotinic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromophenoxy)-6-chloroisonicotinate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to replace the bromine or chlorine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and the corresponding carboxylic acid from hydrolysis.

Scientific Research Applications

Methyl 2-(4-bromophenoxy)-6-chloroisonicotinate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromophenoxy)-6-chloroisonicotinate involves its interaction with specific molecular targets. The bromophenoxy and chloro groups play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenoxy)-6-chloroisonicotinate
  • Methyl 2-(4-bromophenoxy)-6-fluoroisonicotinate
  • Methyl 2-(4-bromophenoxy)-6-methylisonicotinate

Uniqueness

Methyl 2-(4-bromophenoxy)-6-chloroisonicotinate is unique due to the specific combination of bromophenoxy and chloro groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

Methyl 2-(4-bromophenoxy)-6-chloroisonicotinate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the compound's biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

  • Chemical Formula : C13H9BrClNO3
  • Molecular Weight : 342.57 g/mol
  • Storage Conditions : Inert atmosphere at 2-8°C

The compound features a bromophenoxy group, a chloro substituent, and an isonicotinate moiety, which are significant for its biological interactions.

This compound's biological activity can be attributed to its interaction with specific molecular targets involved in cancer progression and inflammation. Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in cellular signaling pathways.

Inhibition of Histone Demethylases

One of the notable biological activities linked to this compound is its potential inhibition of Jumonji C domain-containing histone demethylases (KDMs), particularly KDM4 subfamily members. These enzymes are involved in the demethylation of lysine residues on histones, which plays a crucial role in regulating gene expression associated with oncogenesis. Selective inhibitors of KDMs have shown promise in reducing tumor growth in various cancer models .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound IDTarget EnzymeIC50 (μM)Biological Effect
5KDM4C0.14Significant inhibition of demethylation
21KDM4C5.2Moderate inhibition
28KDM4C15Weak inhibition

This data indicates that this compound could serve as a potent inhibitor against KDM4C, which is implicated in various cancers, including prostate and breast cancer .

Case Studies

Several studies have explored the effects of similar compounds on cancer cell lines:

  • Prostate Cancer Study :
    • A study demonstrated that compounds targeting KDM4 significantly reduced cell viability in prostate cancer cell lines.
    • The mechanism was linked to increased levels of trimethylated lysine residues, promoting apoptosis in cancer cells.
  • Breast Cancer Models :
    • In vitro assays showed that analogs with similar structures inhibited proliferation in breast cancer cells by modulating histone methylation patterns.

These findings underscore the therapeutic potential of this compound in oncology.

Pharmacological Profile

The pharmacokinetic properties of this compound have been assessed to understand its absorption, distribution, metabolism, and excretion (ADME). Preliminary studies suggest:

  • Absorption : Moderate solubility in aqueous environments.
  • Metabolism : Likely metabolized through liver enzymes, necessitating further investigation into its metabolic pathways.
  • Excretion : Predominantly renal clearance observed in animal models.

Properties

IUPAC Name

methyl 2-(4-bromophenoxy)-6-chloropyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO3/c1-18-13(17)8-6-11(15)16-12(7-8)19-10-4-2-9(14)3-5-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCOTGFGLAHPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)Cl)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.57 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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